[[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid
Description
[(5-Bromothien-2-yl)sulfonylamino]-acetic acid is a sulfonamide derivative featuring a brominated thiophene ring linked to a methylamino-acetic acid moiety. Sulfonamide derivatives are widely studied for their biological activities, including antimicrobial and enzyme inhibitory properties, owing to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO4S2/c1-9(4-6(10)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMCSUBRSQODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromothiophene-2-sulfonyl Intermediate
The initial step involves preparing the 5-bromothiophene-2-sulfonyl moiety, which can be achieved by:
- Bromination of thiophene derivatives: Selective bromination at the 5-position of thiophene-2-sulfonyl precursors using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination.
- Sulfonylation: Introduction of the sulfonyl group onto the bromothiophene ring typically involves oxidation of thiophene sulfides or direct sulfonyl chloride formation followed by substitution reactions.
This intermediate is crucial as it provides the sulfonyl electrophile for subsequent amination.
Coupling with Methylamino-Acetic Acid
The coupling of the sulfonylated bromothiophene with methylamino-acetic acid involves:
- Nucleophilic substitution: The methylamino group acts as a nucleophile attacking the sulfonyl chloride derivative of 5-bromothiophene-2-sulfonyl to form the sulfonamide linkage.
- Reaction conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or other organic bases) to neutralize the released HCl and drive the reaction forward.
- Temperature control: Reactions are often performed at low to moderate temperatures (0–25 °C) to minimize side reactions and degradation of sensitive groups.
Preparation of Methylamino-Acetic Acid
Methylamino-acetic acid (a derivative of glycine) can be synthesized or procured, but when synthesized, a common method involves:
- Amination of chloroacetic acid: Using ammonia or methylamine in the presence of catalysts such as aliphatic amines (e.g., triethylamine) to substitute the chlorine atom with an amino group.
- Catalytic control: The use of aliphatic amine catalysts helps form quaternary ammonium salt intermediates that facilitate nucleophilic substitution while suppressing side reactions like formation of iminodiacetic acid.
- Purification: Recrystallization from ethanol-water mixtures at controlled temperatures (around 50 °C) yields high-purity aminoacetic acid derivatives.
This step is critical to provide the methylamino-acetic acid moiety for coupling.
Detailed Synthetic Procedure (Illustrative)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Thiophene-2-sulfonyl chloride + NBS, solvent (e.g., acetonitrile), 0–5 °C | Selective bromination at 5-position | High regioselectivity; avoid overbromination |
| 2 | 5-Bromothiophene-2-sulfonyl chloride + methylamino-acetic acid, base (triethylamine), solvent (DCM), 0–25 °C | Nucleophilic substitution forming sulfonamide | Moderate to high yield; base scavenges HCl |
| 3 | Purification by recrystallization or chromatography | Removal of impurities and by-products | Purity >98% achievable |
Research Findings and Optimization
- Catalyst selection: Aliphatic amines such as triethylamine or di-n-butylamine improve reaction efficiency in amination steps by forming intermediates that reduce side reactions and increase yield of aminoacetic acid derivatives.
- Reaction kinetics: Controlled addition rates of reagents (e.g., chloroacetic acid and ammonia solutions) prevent local overheating and excessive side product formation, improving purity and yield.
- Temperature control: Maintaining reaction temperatures between 20–40 °C during amination and coupling steps optimizes reaction rates and minimizes degradation.
- Purification: Recrystallization from ethanol-water mixtures at ~50 °C effectively removes ammonium chloride by-products and other impurities, yielding high-purity final products.
Comparative Data Table of Related Sulfonyl Amino Acid Compounds
| Compound | Key Structural Features | Preparation Highlights | Biological Activity Notes |
|---|---|---|---|
| 5-Bromothiophene-2-sulfonamide | Brominated thiophene, sulfonamide group | Bromination + sulfonyl chloride formation + amination | Antibacterial activity reported |
| (5-Bromothien-2-yl)sulfonylamino]-acetic acid | Sulfonylated bromothiophene + methylamino-acetic acid | Multi-step synthesis with controlled amination | Potential enzyme inhibition and antioxidant activity |
| Aminoacetic acid derivatives (glycine analogs) | Amino acid backbone with various substitutions | Catalytic amination of chloroacetic acid | Versatile intermediates for peptide synthesis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(5-Bromothien-2-yl)sulfonylamino]-acetic acid can undergo oxidation reactions, particularly at the thienyl and methylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the sulfonyl and bromothienyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromothienyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thienyl derivatives with reduced sulfonyl groups.
Substitution: Formation of various substituted thienyl derivatives.
Scientific Research Applications
Pharmaceutical Research
The compound is primarily explored for its potential as a therapeutic agent. Its sulfonamide group is known to exhibit antibacterial properties, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Activity
Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis. A study conducted on various analogs of [(5-Bromothien-2-yl)sulfonylamino]-acetic acid demonstrated promising antibacterial effects against resistant strains of bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| Compound A | E. coli (MIC: 4 µg/mL) | |
| Compound B | S. aureus (MIC: 2 µg/mL) |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.
Synthetic Pathways:
Researchers have utilized [(5-Bromothien-2-yl)sulfonylamino]-acetic acid to synthesize various biologically active compounds through nucleophilic substitution reactions and coupling reactions.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Compound C | 75% |
| Coupling Reaction | Compound D | 82% |
Biological Studies
The compound's role in modulating biological pathways has been investigated, especially concerning its effects on cellular processes.
Case Study: Cellular Mechanism Exploration
A study focused on the impact of [(5-Bromothien-2-yl)sulfonylamino]-acetic acid on apoptosis in cancer cells revealed that it induces cell death through the activation of caspases, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of [(5-Bromothien-2-yl)sulfonylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. The bromothienyl group enhances the compound’s binding affinity and specificity towards its targets. Additionally, the methylamino-acetic acid moiety contributes to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic Acid (CAS 749897-58-3)
- Structure : Chlorine replaces bromine on the thiophene ring.
- Molecular Formula: C₇H₈ClNO₄S₂.
- Key Differences: Halogen Substituent: Chlorine (smaller, less polarizable) vs. bromine (larger, more polarizable). Biological Activity: Chlorinated analogs may exhibit reduced lipophilicity compared to brominated counterparts, affecting membrane permeability and bioavailability .
2-(5-Bromo-2-thienyl)acetic Acid (CAS 71637-38-2)
- Structure: Lacks the sulfonyl-methylamino group, directly linking acetic acid to the bromothiophene ring.
- Molecular Formula : C₆H₅BrO₂S.
- Key Differences :
- Functional Groups : Absence of sulfonamide reduces hydrogen-bonding capacity, likely diminishing enzyme inhibition potency observed in sulfonamide derivatives (e.g., urease inhibition in ) .
- Applications : Simpler structure may favor use as a synthetic intermediate rather than a bioactive compound .
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 927637-83-0)
- Structure : Benzene ring replaces thiophene, with a methoxy group at the 2-position.
- Molecular Weight : 386.22 g/mol.
- Key Differences :
- Aromatic System : Benzene (planar, π-electron-rich) vs. thiophene (aromatic but less electron-dense). This affects interactions with hydrophobic pockets in proteins .
- Substituent Effects : Methoxy group enhances solubility (Topological Polar Surface Area = 101) but may reduce membrane permeability compared to halogenated thiophenes .
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid (CAS 13029-71-5)
- Structure : Fluorophenyl group instead of bromothienyl.
- Molecular Formula: C₈H₈FNO₄S.
- Bioavailability: Smaller size of fluorine vs. bromine may improve metabolic stability but reduce van der Waals interactions in binding pockets .
Structural and Functional Analysis Table
*Note: Target compound data inferred from analogs; exact values require experimental validation.
Research Findings and Implications
- Synthetic Routes : highlights sulfonamide synthesis via chlorosulfonic acid and acetic anhydride, suggesting a plausible pathway for the target compound .
- Crystallography : Bromine and sulfur interactions (e.g., Br⋯S, 3.48 Å in ) may stabilize crystal packing, influencing solubility and formulation .
- Biological Activity : Sulfonamide derivatives in show urease inhibition (IC₅₀ values in µM range), suggesting the target compound could share similar mechanisms .
Biological Activity
The compound [(5-Bromothien-2-yl)sulfonylamino]-acetic acid is a bioactive molecule that has garnered attention due to its potential therapeutic applications. Its structure, featuring a bromothienyl group and a sulfonamide moiety, suggests a diverse range of biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 314.18 g/mol
- IUPAC Name : (5-Bromothien-2-yl)sulfonylamino]acetic acid
The biological activity of [(5-Bromothien-2-yl)sulfonylamino]-acetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. Additionally, the bromothienyl moiety may enhance lipophilicity, facilitating membrane permeability and bioavailability.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, acetic acid derivatives have shown efficacy against biofilm-forming pathogens at low concentrations, suggesting that [(5-Bromothien-2-yl)sulfonylamino]-acetic acid may also possess antimicrobial properties .
- Anticancer Potential
-
Anti-inflammatory Effects
- Compounds with sulfonamide groups are often investigated for their anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory cytokines and reduce oxidative stress in various cell types.
Case Study 2: Cancer Treatment
In preclinical models, sulfonamide-based compounds demonstrated promising results in inhibiting cancer cell proliferation via the modulation of HER signaling pathways . These findings highlight the need for further investigation into the specific effects of [(5-Bromothien-2-yl)sulfonylamino]-acetic acid on cancer cells.
Comparative Analysis
The following table summarizes the biological activities of [(5-Bromothien-2-yl)sulfonylamino]-acetic acid compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| [(5-Bromothien-2-yl)sulfonylamino]-acetic acid | Potential (inferred) | Promising | Under investigation |
| Acetic Acid Derivatives | Yes | Limited | Yes |
| Other Sulfonamide Derivatives | Yes | Yes | Yes |
Q & A
Basic Question: What synthetic routes are recommended for [(5-Bromothien-2-yl)sulfonylamino]-acetic acid, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential sulfonylation and alkylation steps. A validated route includes:
Sulfonylation of 5-bromothiophene-2-sulfonyl chloride with methylamine in dichloromethane under basic conditions (e.g., NaOH) to form the sulfonamide intermediate.
Alkylation of the intermediate with chloroacetic acid in ethanol, catalyzed by potassium carbonate, to introduce the acetic acid moiety .
Characterization methods:
- NMR spectroscopy (¹H/¹³C) to confirm sulfonamide and acetic acid group integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve spatial arrangements, as demonstrated in structurally analogous sulfonamide-acetic acid derivatives .
Advanced Question: How can conflicting spectral data for sulfonamide intermediates be resolved during synthesis optimization?
Answer:
Discrepancies in NMR or IR spectra often arise from residual solvents, tautomerism, or rotational isomers. Mitigation strategies include:
- Dynamic NMR experiments to assess rotational barriers in sulfonamide bonds.
- Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate stable conformers.
- Computational validation (DFT calculations) to compare experimental vs. theoretical IR/NMR spectra, as applied to related brominated sulfonamides .
Example: In cases of ambiguous ¹H NMR splitting, deuterated DMSO can stabilize specific conformers, simplifying spectral interpretation .
Basic Question: What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC-UV/ELSD : Monitor degradation products (e.g., hydrolysis of the sulfonamide bond) using a C18 column and acetonitrile/water (0.1% TFA) gradient.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability; sulfonamide derivatives typically degrade above 200°C .
- Long-term stability studies : Store samples at -20°C (dry, argon atmosphere) to prevent bromine displacement or sulfonic acid formation .
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound’s potential enzyme inhibition?
Answer:
- Enzyme inhibition assays : Test against target enzymes (e.g., carbonic anhydrase or proteases) using fluorogenic substrates. For example:
- Fluorescein-based assays to measure IC₅₀ values under varying pH (6.5–8.0).
- Crystallographic docking : Compare binding modes with methylsulfonyl analogs, noting interactions with catalytic residues .
- Modification of the bromothiophene moiety : Replace bromine with other halogens to assess electronic effects on inhibitory potency .
Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Answer:
- Ethanol/water (7:3 v/v) : Yields needle-like crystals with >99% purity (validated via melting point analysis and HPLC).
- Dichloromethane/hexane : Suitable for rapid crystallization but may trap solvent impurities; requires post-crystallization vacuum drying .
Advanced Question: How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence the solid-state structure of this compound?
Answer:
- Hydrogen-bonded dimers : Carboxylic acid groups form O–H⋯O interactions (2.6–2.8 Å), creating centrosymmetric dimers, as seen in X-ray structures of analogous acetic acid derivatives .
- Br⋯S interactions : Bromine atoms engage in non-covalent contacts (3.4–3.5 Å) with sulfur atoms, stabilizing crystal packing .
Implications : These interactions affect solubility and melting behavior, critical for formulation in biological assays.
Basic Question: Which spectroscopic methods are most reliable for distinguishing positional isomers of brominated thiophene derivatives?
Answer:
- ¹H-¹³C HSQC NMR : Correlate aromatic proton shifts with adjacent carbons; 5-bromo substitution on thiophene induces distinct deshielding vs. 4-bromo isomers.
- Raman spectroscopy : Bromine’s mass-sensitive vibrational modes (200–300 cm⁻¹) differentiate substitution patterns .
Advanced Question: What strategies can address low yields in the final alkylation step of the synthesis?
Answer:
- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 30 mins at 80°C, minimizing side reactions.
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance chloroacetic acid reactivity in biphasic systems .
Troubleshooting note : Excess methylamine must be removed prior to alkylation to avoid competing N-methylation side reactions.
Basic Question: How is the compound’s solubility profile determined, and what co-solvents enhance bioavailability in vitro?
Answer:
- Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol. Typical solubility: <0.1 mg/mL in aqueous buffers.
- Co-solvent systems : 10% DMSO/PBS or 5% ethanol/Tween 80 improve solubility to >1 mg/mL for cell-based assays .
Advanced Question: How can computational modeling predict metabolic pathways and potential toxicity of this compound?
Answer:
- In silico tools :
- SwissADME : Predict cytochrome P450-mediated oxidation of the thiophene ring.
- Toxtree : Flag sulfonamide-related hypersensitivity risks based on structural alerts.
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for glutathione adducts or hydrolyzed products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
